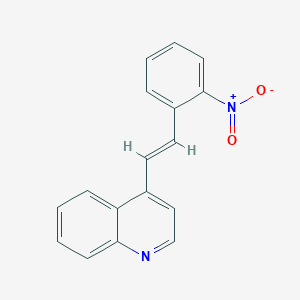
4-(2-{2-Nitrophenyl}vinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{2-Nitrophenyl}vinyl)quinoline, also known as NVP-QBE-572, is a chemical compound that belongs to the quinoline family. It is a synthetic molecule that has been extensively studied for its potential in scientific research applications.
作用机制
The mechanism of action of 4-(2-{2-Nitrophenyl}vinyl)quinoline is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-{2-Nitrophenyl}vinyl)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have anti-microbial activity against various bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 4-(2-{2-Nitrophenyl}vinyl)quinoline in lab experiments is its potential as a therapeutic agent for cancer and inflammation. It has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
未来方向
There are several future directions for research on 4-(2-{2-Nitrophenyl}vinyl)quinoline. One direction is to further investigate its mechanism of action and cellular pathways involved in its anti-cancer and anti-inflammatory properties. Another direction is to explore its potential as an anti-microbial agent and its activity against various bacteria and fungi. In addition, further research is needed to determine its potential toxicity and safety for use in clinical settings. Finally, research on its potential use in combination therapy with other anti-cancer or anti-inflammatory agents may also be explored.
Conclusion:
In conclusion, 4-(2-{2-Nitrophenyl}vinyl)quinoline is a synthetic molecule that has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, its potential toxicity and safety for use in clinical settings need to be further investigated. Further research on its mechanism of action and potential use in combination therapy may also be explored.
合成方法
The synthesis of 4-(2-{2-Nitrophenyl}vinyl)quinoline involves the condensation of 2-nitrostyrene with 2-aminobenzophenone in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is purified by column chromatography to obtain a pure compound.
科学研究应用
4-(2-{2-Nitrophenyl}vinyl)quinoline has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an anti-microbial agent and has been shown to have activity against various bacteria and fungi.
属性
产品名称 |
4-(2-{2-Nitrophenyl}vinyl)quinoline |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
4-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-1-5-14(17)10-9-13-11-12-18-16-7-3-2-6-15(13)16/h1-12H/b10-9+ |
InChI 键 |
JCTWQKKUUAMKTM-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)